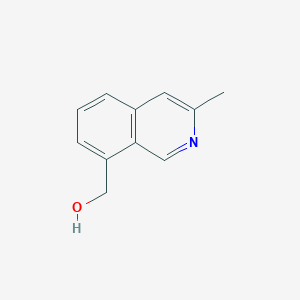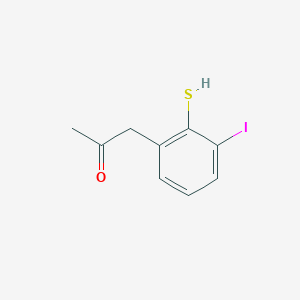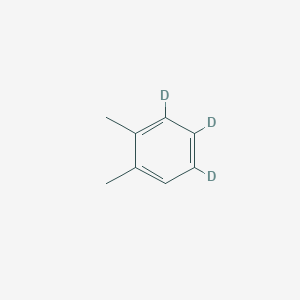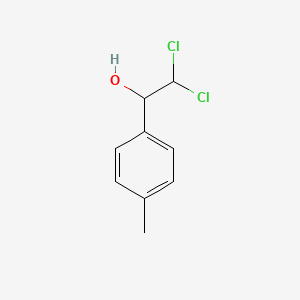![molecular formula C33H39N3O2 B14036109 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol](/img/structure/B14036109.png)
2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol is a complex organic compound with the molecular formula C33H39N3O2. It is known for its unique structure, which includes a triazine ring substituted with dimethylphenyl groups and an octoxyphenol moiety. This compound is often used as a UV absorber due to its ability to absorb ultraviolet light and protect materials from UV-induced degradation .
Preparation Methods
The synthesis of 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol typically involves the reaction of cyanuric chloride with 2,4-dimethylphenylamine to form an intermediate, which is then reacted with octoxyphenol. The reaction conditions often include the use of a Lewis acid catalyst and an inert solvent such as chlorobenzene. The process can be carried out in a one-pot synthesis, where all reactants are combined in a single reaction vessel [3][3].
Chemical Reactions Analysis
2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a UV absorber in polymer chemistry to protect materials from UV degradation.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential use in photoprotection in dermatological applications.
Industry: Utilized in the production of UV-protective coatings and materials
Mechanism of Action
The primary mechanism of action of 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol is its ability to absorb UV light. The triazine ring and phenolic groups work together to absorb and dissipate UV radiation, preventing it from causing damage to the material or biological system. This compound can also act as an antioxidant, neutralizing free radicals generated by UV exposure .
Comparison with Similar Compounds
Similar compounds include other triazine-based UV absorbers such as:
- 2,4-bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-n-octyloxyphenyl)-1,3,5-triazine
- 2-(2,4-dihydroxyphenyl)-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine These compounds share similar UV-absorbing properties but differ in their specific substituents and molecular structures, which can affect their solubility, stability, and overall effectiveness .
Properties
Molecular Formula |
C33H39N3O2 |
|---|---|
Molecular Weight |
509.7 g/mol |
IUPAC Name |
2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol |
InChI |
InChI=1S/C33H39N3O2/c1-6-7-8-9-10-11-19-38-29-14-12-13-28(30(29)37)33-35-31(26-17-15-22(2)20-24(26)4)34-32(36-33)27-18-16-23(3)21-25(27)5/h12-18,20-21,37H,6-11,19H2,1-5H3 |
InChI Key |
QXWNYFBWEGRMEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=CC(=C1O)C2=NC(=NC(=N2)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



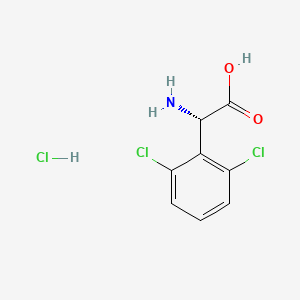
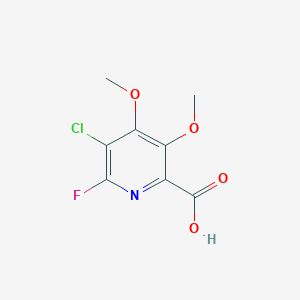

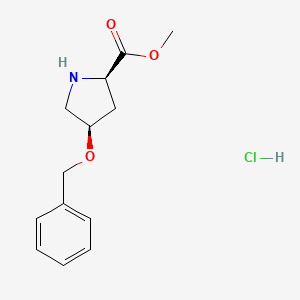
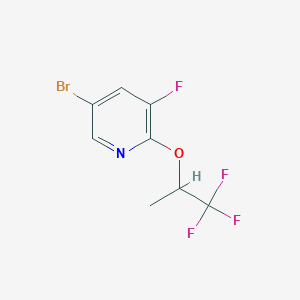
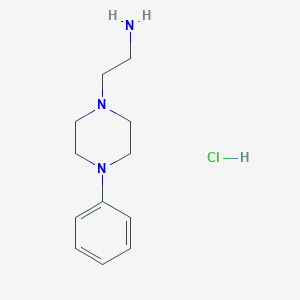
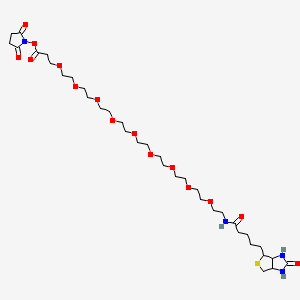

![(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate](/img/structure/B14036082.png)
